Indatraline hydrochloride
CAS No.: 96850-13-4
Cat. No.: VC0530604
Molecular Formula: C16H16Cl3N
Molecular Weight: 328.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 96850-13-4 |
---|---|
Molecular Formula | C16H16Cl3N |
Molecular Weight | 328.7 g/mol |
IUPAC Name | (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1 |
Standard InChI Key | QICQDZXGZOVTEF-MELYUZJYSA-N |
Isomeric SMILES | CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES | CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES | CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Appearance | Solid powder |
Chemical and Pharmacological Profile
Structural Characteristics
Indatraline hydrochloride, chemically designated as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, features a bicyclic indane scaffold with stereospecific substitutions critical for its biological activity . The compound’s molecular formula (C16H15Cl2N·HCl) and molecular weight (328.66 g/mol) reflect its halogen-rich structure, which enhances blood-brain barrier permeability .
Monoamine Transporter Inhibition
Indatraline exhibits potent inhibition across all three monoamine transporters, with dissociation constants (Ki) of:
Transporter | Ki (nM) | Relative Potency vs. Cocaine |
---|---|---|
SERT | 0.42 | 12-fold higher |
DAT | 1.7 | 4-fold higher |
NET | 5.8 | Comparable |
Table 1: Monoamine transporter inhibition profile of indatraline hydrochloride .
This balanced yet selective profile enables simultaneous modulation of serotonergic, dopaminergic, and noradrenergic signaling—a rarity among psychostimulants . The 12-fold greater SERT affinity compared to DAT explains its reduced abuse liability relative to cocaine while maintaining robust antidepressant efficacy .
Synthesis and Chemical Optimization
Diastereoselective Synthesis
A novel iodine(III)-mediated ring contraction strategy enables efficient large-scale production starting from tetralone precursors . Key steps include:
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Oxidative ring contraction: Conversion of 1,2-dihydronaphthalene derivatives to trans-1,3-disubstituted indanes using hypervalent iodine reagents
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Hofmann rearrangement: Transformation of indane intermediates to primary amines
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N-methylation: Final step yielding the tertiary amine structure critical for transporter binding
Preclinical Behavioral Pharmacology
Motor Activity Modulation
Dose-response studies in Wistar rats reveal prolonged psychostimulant effects:
Dose (mg/kg) | Motor Activity Increase | Duration (hr) | Stereotypy Incidence |
---|---|---|---|
2.0 | 142% vs. control | 3 | 38% |
3.0 | 187% vs. control | 3.5 | 67% |
Table 2: Dose-dependent effects on rodent motor activity .
Notably, 1.0 mg/kg produces no significant locomotor activation, suggesting a threshold for psychostimulant effects . The 3-hour duration of action contrasts sharply with cocaine’s 30-minute effect window, supporting its potential as a long-acting substitution therapy .
Analgesic Efficacy in Neuropathic Pain
In chronic constriction injury models, indatraline demonstrates dose-dependent anti-hyperalgesia:
Dose (mg/kg) | Hot Plate Test (MPE%) | Tail Flick Test (MPE%) |
---|---|---|
2.5 | 32 ± 4 | 41 ± 5 |
5.0 | 48 ± 6 | 57 ± 7 |
10.0 | 62 ± 8 | 73 ± 9 |
Table 3: Maximum possible effect (MPE%) at 60 minutes post-administration .
The 10 mg/kg dose shows superior efficacy to vilazodone (p<0.05) in tail flick tests, likely due to combined NET/DAT inhibition enhancing descending pain modulation .
Autophagy Induction and Vascular Applications
Molecular Mechanisms
Indatraline activates autophagy through AMPK/mTOR/S6K pathway modulation:
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AMPK phosphorylation: ↑ 2.3-fold vs. control (p<0.01)
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mTOR inhibition: ↓ 58% activity at 10 μM
Figure 1: Proposed autophagy signaling pathway modulated by indatraline .
Anti-Restenosis Effects
In rat carotid injury models, 28-day indatraline treatment (1 mg/kg/day) reduces neointimal hyperplasia by 72% through smooth muscle cell autophagy (p<0.001 vs. control) . This positions indatraline as a potential adjunctive therapy for vascular interventions.
Cocaine Addiction Therapy
Self-Administration Reduction
Chronic indatraline administration (0.56 mg/kg/day) decreases cocaine intake by 94% in rhesus monkeys (p<0.001), though accompanied by:
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